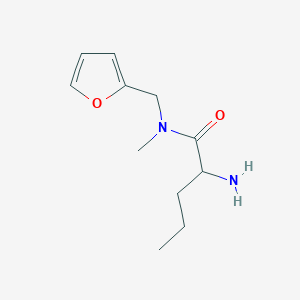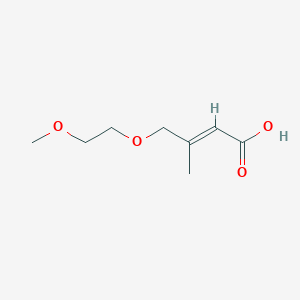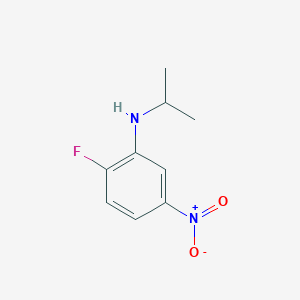
2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide is an organic compound that features a furan ring, an amino group, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde, methylamine, and pentanoic acid.
Formation of Intermediate: Furan-2-carbaldehyde reacts with methylamine to form N-(furan-2-ylmethyl)methylamine.
Amidation Reaction: The intermediate then undergoes an amidation reaction with pentanoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amides and amines.
Scientific Research Applications
2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide involves its interaction with specific molecular targets. The furan ring and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(furan-2-ylmethyl)-N-methylbenzamide
- 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide
Comparison
Compared to similar compounds, 2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide is unique due to its pentanamide backbone, which may confer different physical and chemical properties
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-N-methylpentanamide |
InChI |
InChI=1S/C11H18N2O2/c1-3-5-10(12)11(14)13(2)8-9-6-4-7-15-9/h4,6-7,10H,3,5,8,12H2,1-2H3 |
InChI Key |
ZULDIRWTCUHTJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N(C)CC1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-propyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13283661.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13283667.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B13283675.png)

![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13283698.png)
![N-[1-(3-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13283703.png)
![3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13283707.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13283716.png)

![(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13283733.png)


amine](/img/structure/B13283765.png)

